molecular formula C22H24N4O6S B2504000 Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 952812-42-9

Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2504000
CAS RN: 952812-42-9
M. Wt: 472.52
InChI Key: HJNFHCTYWMFWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives is detailed in the first paper, where two derivatives of N-Boc piperazine were synthesized and characterized. The ester derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and the hydrazide derivative, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were confirmed by spectroscopic studies and X-ray diffraction analysis . Although the synthesis of the specific compound of interest is not described, the methodologies used for these derivatives could potentially be adapted for the synthesis of "Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate".

Molecular Structure Analysis

The molecular structure of the related compounds was analyzed using single crystal X-ray diffraction, which revealed that the molecule of the ester derivative is linear in shape, while the hydrazide derivative is L-shaped . These structural insights can be useful when considering the molecular structure of the compound of interest, as the piperazine core may adopt similar conformations.

Chemical Reactions Analysis

The second paper discusses the synthesis of a series of 1-{2-(phthalimido-N-oxy)-ethyl}-4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, which involves a multistep reaction sequence . This paper provides a reaction pathway that could be relevant when considering the chemical reactions that "this compound" might undergo, particularly in the context of forming quinoxaline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the characterization of related compounds through FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, as well as the analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots, can provide a foundation for predicting the properties of "this compound" . The antibacterial and antifungal activities of the synthesized piperazine derivatives also suggest potential biological activities for the compound .

Scientific Research Applications

Antibacterial Properties

Research on derivatives of quinoxaline, which share structural similarities with Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate, highlights their potential in antibacterial applications. These compounds have been shown to exhibit broad-spectrum antibacterial activity, effective against various experimental infections, suggesting their potential use in treating systemic infections (Goueffon et al., 1981).

Anticancer Activity

The synthesis and investigation of certain derivatives containing quinoxaline moieties have demonstrated promising anticancer activities. For example, modifications to the quinoxaline structure have led to compounds with significant inhibitory effects on cancer cell lines, indicating the potential of these derivatives in cancer therapy (Ahmed et al., 2020).

Photophysical Studies

Derivatives of quinoxaline and piperazine have been studied for their photophysical properties, revealing insights into the behavior of the quinoline ring system in various states. Such studies are crucial for understanding the electronic properties of these compounds, which can be applied in the development of photodynamic therapy agents and fluorescent markers (Cuquerella et al., 2006).

Synthesis and Characterization of Complexes

The ability to form complexes with metals highlights another significant application of quinoxaline derivatives. These complexes have been synthesized and characterized, showing varied photoluminescence properties that could be leveraged in the design of new materials for optical applications and sensors (Yu et al., 2006).

HIV-1 Transcription Inhibition

Piperazinyloxoquinoline derivatives, structurally related to the compound , have been identified as potent and selective inhibitors of HIV-1 replication. Such findings underscore the potential of these compounds in the development of novel antiretroviral therapies (Baba et al., 1997).

properties

IUPAC Name

ethyl 4-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-2-32-22(29)24-11-13-25(14-12-24)33(30,31)17-9-7-16(8-10-17)21(28)26-15-20(27)23-18-5-3-4-6-19(18)26/h3-10H,2,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNFHCTYWMFWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.